molecular formula C23H44N4O17 B1622676 L-Glutamic acid, compd. with chitosan CAS No. 84563-76-8

L-Glutamic acid, compd. with chitosan

Cat. No.: B1622676
CAS No.: 84563-76-8
M. Wt: 648.6 g/mol
InChI Key: LGPUOEGWSNUHLZ-LMPPTDEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid, compd. with chitosan is a compound that has been used in the creation of hydrogels . These hydrogels have the potential for use in controlled drug release systems . The hydrogels are synthesized from natural polymers, which allows for the development of new materials that can provide more effective, selective, and safe therapies .


Synthesis Analysis

The synthesis of these hydrogels involves an amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This process uses N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as an activator of the carboxyl groups . The hydrogels are synthesized using diluted acetic acid as a solvent, with glutamic acid acting as a crosslinking agent and EDC as a catalyst .


Molecular Structure Analysis

The hydrogels obtained from this synthesis process are characterized by various techniques, including SEM, FTIR, and TGA . These techniques help to analyze the molecular structure of the hydrogels .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these hydrogels include the amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This reaction is facilitated by the use of EDC as an activator of the carboxyl groups .


Physical And Chemical Properties Analysis

The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . They also have the capacity to absorb large amounts of water, swell, and increase their volume considerably without losing their shape until they reach their maximum swelling degree .

Mechanism of Action

The hydrogels of chitosan crosslinked with glutamic acid have potential use in the controlled release of drugs . The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . This makes them suitable for use as reservoirs for controlled drug release .

Safety and Hazards

L-Glutamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The injectable hydrogels based on poly(L-glutamic acid) and chitosan demonstrate attractive properties for future application in pharmaceutical delivery and tissue engineering . They have been widely used in regenerative medicine . The hydrogels are fabricated by self-crosslinking aldehyde-modified PLGA (PLGA–CHO) and lactic acid-modified chitosan (CS–LA) .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O13.C5H9NO4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;6-3(5(9)10)1-2-4(7)8/h4-18,22-29H,1-3,19-21H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPUOEGWSNUHLZ-LMPPTDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C(C(=O)O)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004849
Record name Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84563-76-8
Record name L-Glutamic acid, compd. with chitosan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084563768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.